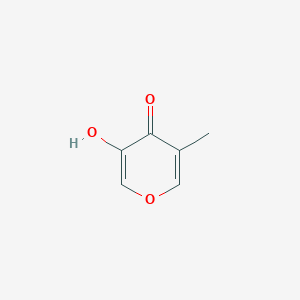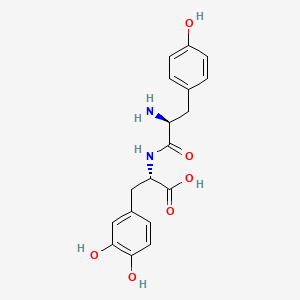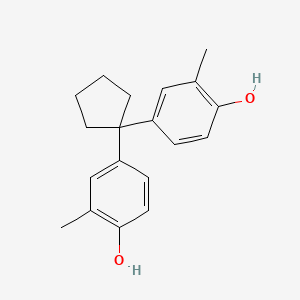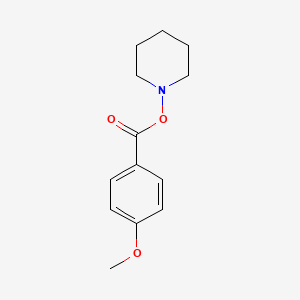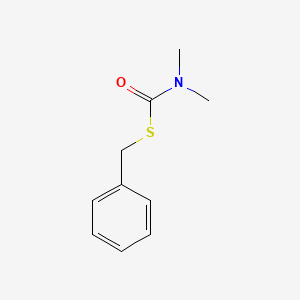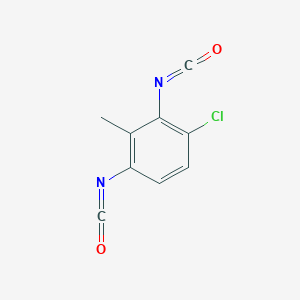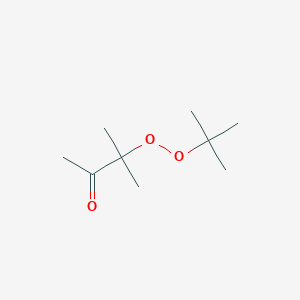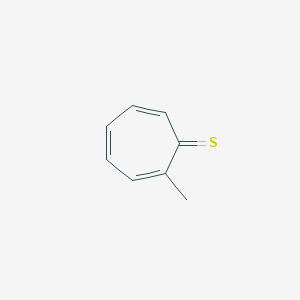
2-Methylcyclohepta-2,4,6-triene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohepta-2,4,6-triene-1-thione is an organic compound with the molecular formula C8H8S. It is a derivative of cycloheptatriene, where a sulfur atom replaces the oxygen atom in the carbonyl group, forming a thione.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cycloheptatriene derivatives.
Aplicaciones Científicas De Investigación
2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but contains an oxygen atom instead of sulfur.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: The parent compound without the thione group
Uniqueness
2-Methylcyclohepta-2,4,6-triene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous .
Propiedades
Número CAS |
42604-47-7 |
|---|---|
Fórmula molecular |
C8H8S |
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
2-methylcyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3 |
Clave InChI |
QBPKOVSLJQGNDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


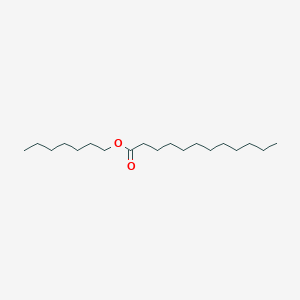


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
